molecular formula C9H6ClF5O2S B2857407 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride CAS No. 2172601-08-8

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride

Cat. No. B2857407
M. Wt: 308.65
InChI Key: IGYBEHOFCJHCSW-UHFFFAOYSA-N
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Description

3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 2172601-08-8 . It has a molecular weight of 308.66 .

Scientific Research Applications

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reactions are pivotal in synthesizing diaryl sulfones, demonstrating the utility of sulfonyl chlorides in creating sulfone derivatives. This process, facilitated by 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, shows enhanced reactivity and almost quantitative yields under ambient conditions. The role of Lewis acidity in these reactions suggests potential applications in fine chemical synthesis, where selectivity and yield are paramount (Nara, Harjani, & Salunkhe, 2001).

Microwave-Assisted Sulfonylation

Microwave irradiation has been applied to the solvent-free sulfonylation of benzene and its derivatives, employing iron(III) chloride as a catalyst. This method presents a rapid and efficient approach to sulfonylation, indicating the suitability of sulfonyl chloride derivatives in green chemistry and sustainable process development (Marquié et al., 2001).

Synthesis of Functional Polymers

Poly(arylene ether)s with pendent sulfonyl groups have been synthesized, showcasing the application of sulfonyl chloride derivatives in modifying polymers for specific functionalities. These polymers, through further reactions, can acquire unique properties, making them valuable in materials science, especially for advanced applications like membranes or electronic materials (Tatli, Selhorst, & Fossum, 2013).

Sultone Formation

The formation of sultones from alkenols using trifluoromethylsulfonyl chloride highlights an innovative application in synthesizing fluorinated compounds. This process, catalyzed by copper photoredox catalysts, underlines the role of sulfonyl chloride derivatives in fluorine chemistry, offering potential pathways for creating electrolyte additives or drug synthesis intermediates (Rawner et al., 2016).

Catalysis and Polymerization

Magnesium complexes incorporated by sulfonate phenoxide ligands have shown efficacy as catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This application reveals the potential of sulfonyl chloride derivatives in catalysis and polymer chemistry, where they can contribute to developing new polymeric materials with specific properties (Chen et al., 2010).

properties

IUPAC Name

3-(1,1,3,3,3-pentafluoropropyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5O2S/c10-18(16,17)7-3-1-2-6(4-7)8(11,12)5-9(13,14)15/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYBEHOFCJHCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(CC(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,3,3,3-Pentafluoropropyl)benzenesulfonyl chloride

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